(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate
Description
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates These compounds are known for their adhesive properties and are widely used in various industrial applications
Properties
IUPAC Name |
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-13-24-19-9-7-17(8-10-19)14-18(15-22)21(23)25-20-11-5-16(4-2)6-12-20/h5-12,14H,3-4,13H2,1-2H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLMZRBRSBIECK-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-propoxyphenylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, leading to the formation of different cyanoacrylate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various cyanoacrylate derivatives.
Scientific Research Applications
(4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioadhesive in medical applications.
Medicine: Explored for its use in drug delivery systems due to its adhesive properties.
Industry: Utilized in the production of adhesives and sealants for various industrial applications.
Mechanism of Action
The mechanism of action of (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate involves its ability to form strong covalent bonds with various substrates. This property is primarily due to the presence of the cyano group, which acts as an electron-withdrawing group, making the compound highly reactive. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- Butyl cyanoacrylate
Comparison
Compared to other cyanoacrylates, (4-ethylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate exhibits unique properties due to the presence of the ethylphenyl and propoxyphenyl groups. These groups enhance the compound’s adhesive properties and increase its reactivity, making it more suitable for specific applications in medicine and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
